molecular formula C5H12ClNO3 B2633119 (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride CAS No. 956902-65-1

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

Cat. No. B2633119
CAS RN: 956902-65-1
M. Wt: 169.61
InChI Key: ASBCITMWTLYRBD-FLGKMABCSA-N
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Description

“(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 169.61 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antifungal Activity

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride: has been investigated for its antifungal properties. The first natural alicyclic β-amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin), shares structural similarities with this compound. Cispentacin exhibits antifungal activity . Researchers explore its potential as an antifungal agent in various contexts.

Peptide Analogues and Drug Design

Alicyclic β-amino acids, including (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride , serve as building blocks for modified analogues of pharmacologically active peptides. By incorporating these amino acids, researchers can design novel peptide-based drugs with improved properties. Investigating their impact on peptide conformation, stability, and bioactivity is crucial .

Stereochemistry Studies

The synthesis of enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives, such as (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride , involves resolving racemic mixtures into individual enantiomers. Techniques like NMR spectroscopy and X-ray crystallography help determine the stereochemistry and relative configurations of synthesized compounds .

Continuous Flow Hydrogenations

Researchers have explored continuous flow hydrogenation methods to achieve efficient synthesis of various β-amino acids, including (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride . These methods allow for precise control over reaction conditions and yield enantiomerically enriched products .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCITMWTLYRBD-FLGKMABCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

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